Comparative IMPDH2 Inhibitory Potency of 2-Nitro-5-piperidinophenol
2-Nitro-5-piperidinophenol demonstrates direct, concentration-dependent inhibition of the human IMPDH2 enzyme, a key target in immunosuppressive and anticancer therapy. In a specific assay measuring inhibition towards the IMP (Inosine 5'-monophosphate) substrate, the compound exhibited a Ki of 430 nM [1]. This activity is contextually relevant compared to the widely studied immunosuppressant mycophenolic acid (MPA), which has been reported with a Ki of approximately 33 nM for human IMPDH2 under similar assay principles [2]. While 2-Nitro-5-piperidinophenol shows lower potency than the clinical comparator MPA, it represents a distinct chemotype (nitro-piperidinophenol vs. phthalide) with a defined, micromolar-range affinity, offering a valuable alternative scaffold for chemical probe development and SAR studies where MPA's high potency or complex macrocyclic structure may be undesirable.
| Evidence Dimension | Enzyme Inhibition (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 430 nM (vs. IMP substrate) |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki ≈ 33 nM (human IMPDH2) |
| Quantified Difference | 2-Nitro-5-piperidinophenol is approximately 13-fold less potent than MPA in this assay context. |
| Conditions | Assay: Inhibition of Inosine-5'-monophosphate dehydrogenase 2. Target Compound measured vs. IMP substrate. Comparator data from literature for human IMPDH2. |
Why This Matters
This data provides a quantitative benchmark for the compound's activity, allowing researchers to select it as a structurally distinct IMPDH2 inhibitor with moderate potency, suitable for probing binding site differences or as a starting point for optimization.
- [1] BindingDB. (2007). PrimarySearch_ki: Ligand BDBM50421763, Target Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Sintchak, M. D., & Nimmesgern, E. (2000). The structure of inosine 5'-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology, 47(2-3), 163-184. View Source
